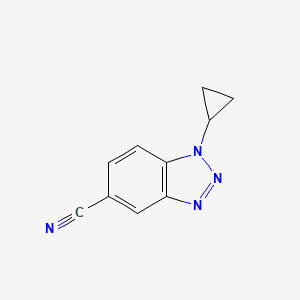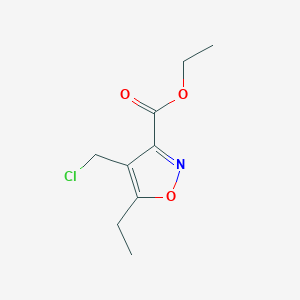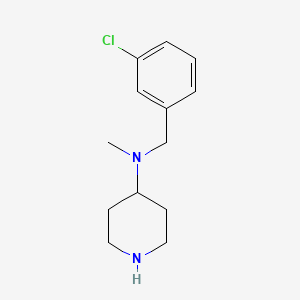
N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine
Descripción general
Descripción
N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of N-heterocycles via Sulfinimines
Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives. This methodology offers access to a wide range of structurally diverse N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant for their presence in natural products and therapeutic applications, showcasing the importance of tert-butyl-based compounds in facilitating asymmetric N-heterocycle synthesis (Philip et al., 2020).
Copper Catalyst Systems for C-N Bond Forming Cross-Coupling Reactions
Recyclable copper catalyst systems using aryl halides and arylboronic acids have been developed for C-N bond-forming cross-coupling reactions. These systems effectively couple a variety of amines, including imidazoles, benzimidazoles, and piperidines, with aryl iodides, bromides, chlorides, and arylboronic acids. This demonstrates the utility of N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine and related compounds in enhancing the efficiency of copper-mediated C-N coupling reactions (Kantam et al., 2013).
Analytical Techniques for Heterocyclic Aromatic Amines
The analysis of heterocyclic aromatic amines, including 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), is crucial due to their carcinogenic properties. Techniques such as liquid and gas chromatography coupled with mass spectrometry have been applied for qualitative and quantitative analysis of PhIP and its metabolites in various matrices. This underscores the significance of analytical advancements in understanding the biological effects and exposure of this compound derivatives (Teunissen et al., 2010).
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Nitrogen-containing compounds, including aromatic and aliphatic amines, are challenging to degrade due to their resistance to conventional processes. Advanced oxidation processes have shown effectiveness in mineralizing such compounds, improving treatment schemes' efficacy. This highlights the environmental impact and degradation pathways of this compound and similar nitrogen-containing hazardous compounds (Bhat & Gogate, 2021).
Synthetic Phenolic Antioxidants and Their Environmental Impact
Synthetic phenolic antioxidants, including 2,6-di-tert-butyl-4-methylphenol (BHT) and derivatives, have been researched for their environmental occurrence, human exposure, and toxicity. Studies suggest potential hepatic toxicity, endocrine disrupting effects, and carcinogenic properties, indicating the importance of understanding the environmental and health implications of tert-butyl-based phenolic compounds (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
2-methyl-N-(2-pyridin-4-ylethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h4-5,7-8,13H,6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEPWFZHVOZDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-2-(Diphenylacetyl)-3-[(2E)-propylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B3081993.png)

![(1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide](/img/structure/B3082023.png)


![6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene]](/img/structure/B3082045.png)
![N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine](/img/structure/B3082049.png)
![3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B3082083.png)
![3-{[(4-Amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde](/img/structure/B3082086.png)
![(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid](/img/structure/B3082087.png)
![5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid](/img/structure/B3082094.png)
![2,3-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082098.png)
![4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3082104.png)
